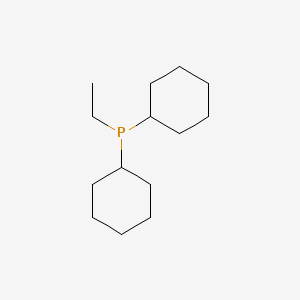

Dicyclohexyl(ethyl)phosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl(ethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOGTJDEMBEUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591567 | |

| Record name | Dicyclohexyl(ethyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46392-44-3 | |

| Record name | Dicyclohexyl(ethyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl(ethyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dicyclohexyl(ethyl)phosphine: Properties, Handling, and Catalytic Applications

<

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Understanding the Role of Dicyclohexyl(ethyl)phosphine

This compound, a tertiary phosphine, is a significant compound within the field of organometallic chemistry and catalysis.[1][2][3][4] As a phosphine ligand, its utility is primarily dictated by a finely tuned balance of steric and electronic properties. The two bulky cyclohexyl groups, combined with a less sterically demanding ethyl group, create a unique profile that influences the reactivity, stability, and selectivity of metal complexes into which it is incorporated. This guide provides a comprehensive overview of its chemical properties, safe handling protocols, and applications, with a focus on providing actionable insights for laboratory and development settings.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective and safe utilization. This compound is a colorless to yellow liquid known for its pungent, unpleasant odor.[1] Key physical and chemical data are summarized below.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₇P | [2][3][4] |

| Molecular Weight | 226.34 g/mol | [2][3] |

| CAS Number | 46392-44-3 | [2][3][4][5] |

| Appearance | Colorless to yellow liquid | |

| Density | 0.945 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.518 | [5] |

| Solubility | Insoluble in water; reacts slowly with water. | [1] |

| Vapor Pressure | < 0.1 mm Hg @ 25°C | [1] |

Spectroscopic Signature

Spectroscopic analysis is critical for identity confirmation and purity assessment. For this compound, ³¹P NMR is particularly diagnostic.

-

³¹P NMR: The phosphorus nucleus in this compound exhibits a characteristic chemical shift that confirms its structural integrity. While specific solvent and concentration can cause minor variations, the signal is typically found in the region expected for trialkylphosphines.

-

¹H and ¹³C NMR: The proton and carbon NMR spectra display complex multiplets in the aliphatic region, corresponding to the cyclohexyl and ethyl groups. These spectra are essential for confirming the absence of impurities and verifying the overall structure.[2]

Synthesis, Handling, and Safety Protocols

This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] This property necessitates stringent handling protocols under an inert atmosphere (e.g., nitrogen or argon).

Synthesis Overview

The synthesis of tertiary phosphines like this compound often involves the reaction of a Grignard reagent with a phosphorus halide precursor, such as chlorodicyclohexylphosphine. The Grignard reagent, in this case, ethylmagnesium bromide, acts as a nucleophile, displacing the chloride on the phosphorus atom. All steps of the synthesis must be conducted under strictly anhydrous and anaerobic conditions to prevent oxidation of the phosphine and to manage the pyrophoric nature of the final product.

Mandatory Safety and Handling Procedures

Due to its hazardous nature, all manipulations of this compound must be performed by trained personnel in a well-ventilated fume hood and within an inert atmosphere glovebox or using Schlenk line techniques.[1][6]

-

Personal Protective Equipment (PPE): Wear a full face shield, chemical-resistant gloves (neoprene or nitrile rubber), and a flame-retardant lab coat.[1] Contact lenses should not be worn.[1]

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere, away from heat, sparks, and open flames.[1][6] Storage areas should be equipped with fire-extinguishing media suitable for pyrophoric materials.[1]

-

Incompatibilities: Avoid contact with oxidizing agents, alkalis, bromine, chlorine, metal salts, and dimethyl sulfoxide (reacts violently).[1]

-

Spill & Emergency Response: In case of a spill, evacuate the area. Do not use water. Use a dry absorbent material suitable for pyrophoric liquids. For fires, use a Class D fire extinguisher. Emergency eye wash fountains and safety showers must be immediately accessible.[1]

Reactivity and Mechanistic Insights for Catalysis

The utility of this compound as a ligand in transition metal catalysis stems from its electronic and steric properties. These two factors are intrinsically linked and dictate the ligand's influence on the catalytic cycle.

Electronic and Steric Parameters

-

Electron-Donating Ability: As a trialkylphosphine, this compound is a strong σ-donor. The lone pair of electrons on the phosphorus atom readily donates into an empty orbital on a transition metal center. This electron donation increases the electron density at the metal, which can facilitate key steps in catalytic cycles, such as oxidative addition.

-

Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a phosphine ligand.[7][8] While a precise value for this compound is not commonly cited, it can be estimated to be significant due to the two cyclohexyl rings. For comparison, the highly bulky tricyclohexylphosphine (PCy₃) has a cone angle of 170°.[9] The steric hindrance created by the ligand can promote reductive elimination, prevent catalyst deactivation via dimerization, and influence the regioselectivity and stereoselectivity of a reaction.[7] The interplay between steric bulk and electron-donating properties is crucial for catalyst performance.[7]

Role in Homogeneous Catalysis

Phosphine ligands are cornerstones of homogeneous catalysis, particularly in cross-coupling reactions.[10][11] this compound and structurally similar ligands are employed to enhance the efficiency of catalysts for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

The diagram below illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the critical role of the phosphine ligand (L), such as this compound.

Sources

- 1. gelest.com [gelest.com]

- 2. This compound | C14H27P | CID 17909966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfachemic.com [alfachemic.com]

- 4. CAS:46392-44-3 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 5. This compound | 46392-44-3 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Role of Dicyclohexyl(ethyl)phosphine

An In-Depth Technical Guide to Dicyclohexyl(ethyl)phosphine (CAS No. 46392-44-3)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into its synthesis, characterization, applications in modern catalysis, and critical safety protocols, providing field-proven insights into its practical use.

This compound, identified by CAS number 46392-44-3, is a tertiary phosphine that has carved a niche in the field of organic synthesis, primarily as a ligand in homogeneous catalysis.[1][2] Its molecular architecture, featuring two bulky cyclohexyl groups and one ethyl group attached to a central phosphorus atom, imparts a unique combination of steric hindrance and electron-donating character.[3]

These properties are not merely incidental; they are critical for tuning the reactivity of transition metal catalysts, particularly palladium.[4] Ligands like this compound are essential for stabilizing the active catalytic species and modulating the key steps of catalytic cycles—namely oxidative addition and reductive elimination.[3][5] The pronounced steric bulk of the dicyclohexyl moieties facilitates the reductive elimination step, which is often rate-limiting, while its strong σ-donating nature increases the electron density on the metal center, promoting the oxidative addition of challenging substrates like aryl chlorides.[3][6] This guide will explore the fundamental aspects of this powerful ligand, from its synthesis to its pivotal role in forming carbon-carbon and carbon-nitrogen bonds.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use and characterization.

Core Properties

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 46392-44-3 | [1][2][7] |

| Molecular Formula | C₁₄H₂₇P | [1][8] |

| Molecular Weight | 226.34 g/mol | [1][8] |

| IUPAC Name | dicyclohexyl(ethyl)phosphane | [1] |

| Appearance | Colorless to yellow liquid | [6] |

| Density | 0.945 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D 1.518 | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of this compound. The following data are representative and based on established values for structurally analogous phosphine ligands.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of phosphine ligands.

-

³¹P NMR: As a spin-½ nucleus with 100% natural abundance, phosphorus-31 NMR provides a direct and sensitive handle for characterization.[11] A proton-decoupled ³¹P NMR spectrum is expected to show a single resonance.

-

¹H and ¹³C NMR: These spectra reveal the structure of the alkyl groups. The proximity to the phosphorus atom results in characteristic splitting patterns (P-H and P-C couplings) that are invaluable for assignment.[12]

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 1.85 - 1.10 | m | Cyclohexyl-H |

| 1.05 - 0.90 | dt | P-CH₂-CH ₃ |

| 1.60 - 1.45 | dq | P-CH ₂-CH₃ |

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~35 | d | C H-P (ipso-cyclohexyl) |

| ~30 | d | Cyclohexyl |

| ~27 | d | Cyclohexyl |

| ~26 | s | Cyclohexyl |

| ~18 | d | C H₂-P |

| ~10 | d | C H₃ |

Table 3: Representative ³¹P NMR Data (162 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|

| ~ -10 | s | P (Cy)₂(Et) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 226. Key fragmentation pathways would include the loss of the ethyl group ([M-29]⁺) and characteristic fragmentation of the cyclohexyl rings.[13]

Caption: Decision workflow for handling pyrophoric reagents.

Conclusion

This compound is a valuable tool in the arsenal of the modern synthetic chemist. Its well-defined steric and electronic properties make it an effective ligand for facilitating challenging palladium-catalyzed cross-coupling reactions. While its pyrophoric nature demands the utmost respect and adherence to stringent safety protocols, a thorough understanding of its properties and handling requirements enables researchers to leverage its full potential in the synthesis of complex molecules. This guide provides the foundational knowledge necessary for its safe and effective application in a research and development setting.

References

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2021). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 10, 423. [Link]

- Google Patents. (2015). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17909966, this compound. Retrieved January 24, 2026, from [Link].

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 24, 2026, from [Link]

-

Magritek. (2021, March 12). Characterizing SPHOS by 1H, 13C and 31P NMR. [Link]

-

Bardera, M. A., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(34), 11472–11483. [Link]

-

Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17138-17149. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexane, ethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 24, 2026, from [Link]

-

Ujaque, G., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Organometallics, 29(21), 5022–5032. [Link]

-

Hesp, K. D., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18346–18349. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Schraml, J., Capka, M., & Blechta, V. (1992). 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. Magnetic Resonance in Chemistry, 30(6), 513-517. [Link]

-

Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]

-

Intatrade Chemicals GmbH. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

-

Cox, R. H., & Campbell, B. E. (1984). 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine. Journal of the American Chemical Society, 106(24), 7450–7456. [Link]

-

University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved January 24, 2026, from [Link]

-

Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI). [Link]

-

Greyhound Chromatography. (n.d.). Reagent Guide. [Link]

Sources

- 1. This compound | C14H27P | CID 17909966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS:46392-44-3 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 3. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 46392-44-3 [chemicalbook.com]

- 8. alfachemic.com [alfachemic.com]

- 9. Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. - Magritek [magritek.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclohexane, ethyl- [webbook.nist.gov]

Dicyclohexyl(ethyl)phosphine: A Technical Guide for Scientific Professionals

Foreword

In the landscape of modern synthetic chemistry, the development of sophisticated molecular tools is paramount to advancing drug discovery and materials science. Among these tools, phosphine ligands represent a cornerstone in the field of catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. This guide is dedicated to an in-depth exploration of a particularly noteworthy member of this class: Dicyclohexyl(ethyl)phosphine. Its unique structural and electronic attributes make it a valuable asset for researchers and process chemists. This document aims to provide a comprehensive technical overview, from its fundamental molecular structure to its practical applications and safe handling, thereby serving as a critical resource for the scientific community.

Part 1: Core Molecular Attributes

Molecular Structure and Formula

This compound is a tertiary phosphine characterized by the presence of two bulky cyclohexyl groups and one smaller ethyl group attached to a central phosphorus atom. This specific arrangement of substituents imparts a unique steric and electronic profile to the molecule.

The molecular formula for this compound is C₁₄H₂₇P .[1][2][3] This formula corresponds to a molecular weight of 226.34 g/mol .[2][3]

Structural Identifiers:

-

IUPAC Name: dicyclohexyl(ethyl)phosphane[2]

-

InChI: InChI=1S/C14H27P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3[2][3]

The three-dimensional arrangement of the cyclohexyl and ethyl groups around the phosphorus center is crucial to its function as a ligand in catalysis. The bulky cyclohexyl groups create a sterically hindered environment around the metal center to which it coordinates, influencing the accessibility of substrates and the selectivity of the reaction.

Caption: Simplified 2D representation of this compound.

Part 2: Synthesis and Physicochemical Properties

Synthetic Protocols

The synthesis of this compound is typically achieved through a Grignard reaction. This standard organometallic procedure involves the reaction of a phosphorus halide with an appropriate Grignard reagent.

General Synthetic Workflow:

-

Starting Materials: Dicyclohexylphosphine chloride (Cy₂PCl) and Ethylmagnesium bromide (EtMgBr).

-

Reaction: The Grignard reagent, Ethylmagnesium bromide, is added to a solution of Dicyclohexylphosphine chloride in an inert solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: The reaction mixture is quenched with an aqueous solution, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield the pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Physical and Chemical Properties

This compound is a colorless to yellow liquid under standard conditions. It is characterized by its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[2][5] This high reactivity with air necessitates handling and storage under an inert atmosphere.[5]

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | Colorless to yellow liquid | |

| Molecular Weight | 226.34 g/mol | [2][3] |

| Density | 0.945 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.518 | [4] |

Part 3: Applications in Catalysis

The utility of this compound in the realm of chemical synthesis is primarily as a ligand in homogeneous catalysis. Phosphine ligands are crucial components of many catalytic systems, where they coordinate to a transition metal center and modulate its electronic and steric properties.[6] This modulation, in turn, influences the catalyst's activity, selectivity, and stability.

The combination of bulky cyclohexyl groups and a less sterically demanding ethyl group in this compound provides a unique balance that can be advantageous in various catalytic reactions. These reactions include cross-coupling reactions, hydrogenation, and hydroformylation.[6][7] The steric bulk of the dicyclohexylphosphino groups can facilitate key steps in the catalytic cycle, such as reductive elimination, leading to improved reaction outcomes.

Nucleophilic phosphine catalysis is a significant area where phosphines act as organocatalysts. This typically involves the initial addition of the phosphine to an electron-deficient multiple bond, which generates a reactive zwitterionic intermediate.[8] While specific examples for this compound in this role are less commonly cited than for other phosphines, its fundamental properties as a nucleophilic phosphine suggest potential applicability.

Caption: Logical flow from ligand properties to catalytic performance.

Part 4: Safety, Handling, and Storage

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling by trained personnel. Its most significant hazard is its pyrophoric nature, meaning it can catch fire spontaneously if exposed to air.[2][5] It is also toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5]

GHS Hazard Statements:

-

H250: Catches fire spontaneously if exposed to air.[2]

-

H301: Toxic if swallowed.[5]

-

H314: Causes severe skin burns and eye damage.[5]

Precautionary Measures:

-

Handling: Always handle this compound in a well-ventilated area, preferably within a glovebox or under a fume hood with an inert atmosphere.[9][10] Avoid all contact with skin and eyes, and do not breathe vapors.[5][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of insufficient ventilation, wear respiratory protection.

-

Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[9]

-

Spills: In case of a spill, evacuate the area and ensure adequate ventilation.[9] Prevent the substance from entering drains.[9]

Storage and Disposal

Proper storage of this compound is critical to maintain its integrity and ensure safety. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] The container should be stored under an inert atmosphere.[5]

Disposal of this compound and its containers must be carried out in accordance with local, regional, and national regulations.

References

-

Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE - Safety Data Sheet. [Link]

-

Intatrade Chemicals GmbH. This compound CAS: 46392-44-3 Formula. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Ereztech. (n.d.). Dicyclohexylethylphosphine | Ethyldicyclohexylphosphine | C14H27P. [Link]

-

ACS Central Science. (2021). Phosphorus-Based Catalysis. [Link]

-

eScholarship.org. (2021). Phosphorus-Based Catalysis. [Link]

-

Air Liquide. (2023). SAFETY DATA SHEET Phosphine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. [Link]

-

Syensqo. (n.d.). Phosphine Ligand Applications. [Link]

Sources

- 1. CAS:46392-44-3 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 2. This compound | C14H27P | CID 17909966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfachemic.com [alfachemic.com]

- 4. This compound | 46392-44-3 [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. nbinno.com [nbinno.com]

- 7. syensqo.com [syensqo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Preparation of Dicyclohexyl(ethyl)phosphane

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of dicyclohexyl(ethyl)phosphane, a pyrophoric organophosphorus compound with significant applications in catalysis and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. The methodologies described are grounded in established chemical principles, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Dicyclohexyl(ethyl)phosphane

Dicyclohexyl(ethyl)phosphane belongs to the class of tertiary phosphines, which are widely recognized for their crucial role as ligands in transition metal catalysis. The electronic and steric properties of the phosphine ligand profoundly influence the reactivity and selectivity of the metal center. Dicyclohexyl(ethyl)phosphane, with its bulky cyclohexyl groups and an ethyl substituent, presents a unique combination of steric hindrance and electron-donating character, making it a valuable ligand for a variety of catalytic transformations. Its pyrophoric nature, however, necessitates specialized handling techniques to ensure laboratory safety.

Synthetic Methodologies: A Multi-faceted Approach

The synthesis of dicyclohexyl(ethyl)phosphane can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent and reliable methods involve the formation of a phosphorus-carbon bond through nucleophilic substitution or addition reactions.

Grignard Reaction: A Classic and Versatile Route

The reaction of a Grignard reagent with a halophosphine is a cornerstone of organophosphorus chemistry and a primary method for preparing tertiary phosphines.[1] This approach offers a high degree of modularity, allowing for the introduction of various alkyl or aryl groups.

2.1.1. Underlying Principle

The Grignard reagent, in this case, ethylmagnesium bromide (EtMgBr)[2], acts as a potent nucleophile, attacking the electrophilic phosphorus center of a dicyclohexylhalophosphine, typically chlorodicyclohexylphosphine (Cy₂PCl). The reaction proceeds via a nucleophilic substitution mechanism, forming the desired P-C bond and magnesium halides as a byproduct. The use of an etheral solvent like diethyl ether or tetrahydrofuran (THF) is crucial for the formation and stability of the Grignard reagent.

2.1.2. Experimental Protocol: Synthesis of Dicyclohexyl(ethyl)phosphane via Grignard Reaction

This protocol describes a representative procedure for the synthesis of dicyclohexyl(ethyl)phosphane. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the pyrophoric nature of the product and intermediates.[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Chlorodicyclohexylphosphine | 232.73 | (To be calculated) | (To be calculated) |

| Magnesium turnings | 24.31 | (To be calculated) | (To be calculated) |

| Bromoethane | 108.97 | (To be calculated) | (To be calculated) |

| Anhydrous Diethyl Ether | 74.12 | (To be calculated) | - |

| Anhydrous Tetrahydrofuran | 72.11 | (To be calculated) | - |

| Iodine (crystal) | 253.81 | 1 small crystal | - |

| Degassed 1 M HCl | - | (To be calculated) | - |

| Anhydrous Sodium Sulfate | 142.04 | (To be calculated) | - |

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromoethane in anhydrous diethyl ether.

-

Add a small amount of the bromoethane solution to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the Grignard reaction.

-

Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chlorodicyclohexylphosphine:

-

In a separate flame-dried Schlenk flask, prepare a solution of chlorodicyclohexylphosphine in anhydrous tetrahydrofuran (THF).

-

Cool the solution of chlorodicyclohexylphosphine to 0 °C using an ice bath.

-

Slowly add the freshly prepared ethylmagnesium bromide solution to the chlorodicyclohexylphosphine solution via a cannula. This addition is exothermic and should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a degassed saturated aqueous ammonium chloride solution or degassed 1 M HCl.

-

Transfer the mixture to a separatory funnel under an inert atmosphere.

-

Extract the aqueous layer with diethyl ether or hexane.

-

Combine the organic layers and wash with degassed brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution through a cannula into a clean, dry Schlenk flask.

-

Remove the solvent under reduced pressure to obtain the crude dicyclohexyl(ethyl)phosphane.

-

Caption: Grignard synthesis workflow for dicyclohexyl(ethyl)phosphane.

Alkylation of Dicyclohexylphosphine: A Two-Step Approach

An alternative strategy involves the deprotonation of dicyclohexylphosphine to form a dicyclohexylphosphide anion, which then acts as a nucleophile to displace a halide from an ethyl halide.

2.2.1. Rationale and Advantages

2.2.2. Experimental Protocol: Synthesis via Alkylation

Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dicyclohexylphosphine | 198.29 | (To be calculated) | (To be calculated) |

| n-Butyllithium (in hexanes) | 64.06 | (To be calculated) | (To be calculated) |

| Bromoethane | 108.97 | (To be calculated) | (To be calculated) |

| Anhydrous Tetrahydrofuran | 72.11 | (To be calculated) | - |

| Degassed Water | 18.02 | (To be calculated) | - |

| Anhydrous Sodium Sulfate | 142.04 | (To be calculated) | - |

Procedure:

-

Deprotonation of Dicyclohexylphosphine:

-

In a flame-dried Schlenk flask, dissolve dicyclohexylphosphine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. A color change is often observed, indicating the formation of the lithium dicyclohexylphosphide.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Alkylation:

-

Slowly add bromoethane to the solution of lithium dicyclohexylphosphide at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and cautiously quench with degassed water.

-

Extract the product with diethyl ether or hexane.

-

Wash the combined organic layers with degassed brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude dicyclohexyl(ethyl)phosphane.

-

Caption: Alkylation synthesis workflow for dicyclohexyl(ethyl)phosphane.

Purification and Characterization

Due to its air-sensitive nature, the purification and characterization of dicyclohexyl(ethyl)phosphane require specialized techniques.

Purification

The crude product is often contaminated with starting materials, byproducts, and phosphine oxides formed from trace amounts of oxygen.

-

Vacuum Distillation: For liquid phosphines, vacuum distillation is a common purification method.[4] The distillation should be performed under a high vacuum to lower the boiling point and prevent thermal decomposition. The exact boiling point of dicyclohexyl(ethyl)phosphane under vacuum is not widely reported but is expected to be high due to its molecular weight.

-

Crystallization: If the phosphine is a solid or can be induced to crystallize, recrystallization from an appropriate anhydrous and deoxygenated solvent (e.g., pentane or hexane) at low temperatures can be an effective purification method.

Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of the final product. All samples for analysis must be prepared under an inert atmosphere.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These spectra will show the characteristic signals for the cyclohexyl and ethyl groups. The coupling between phosphorus and the adjacent carbon and hydrogen atoms can provide further structural confirmation.

Expected NMR Data (Illustrative):

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ³¹P | (Not readily available) | s | - | P |

| ¹H | 1.0 - 2.0 | m | - | Cyclohexyl-H, Ethyl-CH₂ & CH₃ |

| ¹³C | ~10-15 | (d) | (Jpc) | Ethyl-CH₃ |

| ~15-25 | (d) | (Jpc) | Ethyl-CH₂ | |

| ~25-40 | (d) | (Jpc) | Cyclohexyl-C |

Note: The chemical shifts and coupling constants are estimates and should be confirmed by experimental data.

Safety and Handling of a Pyrophoric Compound

Dicyclohexyl(ethyl)phosphane is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[5] Therefore, stringent safety precautions are mandatory.

-

Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk techniques.[3]

-

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat.

-

Safety glasses and a face shield.

-

Appropriate gloves (nitrile gloves for small quantities, with consideration for heavier-duty gloves for larger scales).[6]

-

-

Spill and Fire Management:

-

Small spills should be smothered with dry sand, sodium carbonate, or a specialized absorbent for pyrophoric materials. Do not use water.

-

A Class D fire extinguisher (for combustible metals) should be readily available.

-

-

Quenching and Disposal:

-

Residual pyrophoric material must be carefully quenched. This is typically done by slow, controlled addition of a less reactive alcohol like isopropanol, followed by a more reactive alcohol like methanol, and finally water, all while cooling the reaction vessel.[7]

-

All waste materials must be disposed of as hazardous waste according to institutional guidelines.[8]

-

Caption: Key safety considerations for handling pyrophoric phosphines.

Conclusion

The synthesis of dicyclohexyl(ethyl)phosphane, while requiring specialized techniques due to its pyrophoric nature, is achievable through well-established organophosphorus chemistry methodologies. The Grignard and alkylation routes provide reliable pathways to this valuable ligand. Proper purification and rigorous characterization are essential to ensure the quality of the final product for its intended applications in catalysis and synthetic chemistry. Above all, a thorough understanding and strict adherence to safety protocols for handling pyrophoric materials are paramount to ensure the well-being of the researcher and the integrity of the laboratory environment.

References

-

PubChem. Dicyclohexyl(ethyl)phosphine. [Link]

-

Ereztech. Dicyclohexylethylphosphine | Ethyldicyclohexylphosphine | C14H27P. [Link]

-

Organic Syntheses. PREPARATION OF 2-(2-(DICYCLOHEXYLPHOSPHINO)PHENYL)-1-METHYL-1H-INDOLE (CM-phos). [Link]

-

Payne, D. S., and Stephan, D. W. "Preparation and 31P nuclear magnetic resonance studies of chiral phosphines." Canadian Journal of Chemistry 56.1 (1978): 15-20. [Link]

-

Busch. Vacuum Distillation. [Link]

-

Wikipedia. Ethylmagnesium bromide. [Link]

-

Carnegie Mellon University. Pyrophoric Handling Procedure. [Link]

-

The Schlenk Line Survival Guide. Crystallisation. [Link]

-

The Sarpong Group. Quenching of Pyrophoric Materials. [Link]

-

Reddit. Synthesizing phosphines without oxidation. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. [Link]

-

University of California, Irvine Environmental Health & Safety. Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

-

Arizona State University. WORKING WITH PYROPHORIC COMPOUNDS. [Link]

-

Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]

-

Fogh, A. A., et al. "Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines." ChemRxiv, 2024. [Link]

Sources

- 1. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. buschvacuum.com [buschvacuum.com]

- 5. CAS:46392-44-3 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 6. guidechem.com [guidechem.com]

- 7. Tricyclohexyl phosphine(2622-14-2) 13C NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Dicyclohexyl(ethyl)phosphine: A Comprehensive Technical Guide to Safety and Handling

<-33>

Abstract: Dicyclohexyl(ethyl)phosphine is a pivotal organophosphine ligand in contemporary synthetic chemistry, finding extensive application in cross-coupling reactions. Its significant utility is counterbalanced by its hazardous properties, demanding a comprehensive understanding for safe manipulation. This in-depth guide furnishes a technical blueprint of the safety protocols, handling procedures, and emergency responses requisite for working with this compound. It is designed for researchers, scientists, and drug development professionals who employ this reagent.

Hazard Profile of this compound

This compound [(C₆H₁₁)₂PEt], a tertiary phosphine, presents considerable safety challenges despite being less pyrophoric than triethylphosphine. Its principal hazards arise from its reactivity with air and its inherent toxicity.

Reactivity and Flammability

This compound is an air-sensitive compound that readily oxidizes in the presence of atmospheric oxygen.[1] This exothermic oxidation can generate substantial heat, creating a risk of igniting flammable solvents. The primary oxidation product is this compound oxide. Some sources classify this compound as a pyrophoric liquid that can catch fire spontaneously if exposed to air.[2][3]

Table 1: Key Physical and Safety Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇P | PubChem[4] |

| Molar Mass | 226.34 g/mol | PubChem[4] |

| Appearance | Colorless to yellow liquid | Sigma-Aldrich |

| Boiling Point | 126-128 °C at 2 mmHg | ChemicalBook[3] |

| Flash Point | >110 °C (>230 °F) | Strem Chemicals |

| Autoignition Temperature | Catches fire spontaneously if exposed to air | Sigma-Aldrich[5] |

| Stability | Air and moisture sensitive | Strem Chemicals |

Toxicity and Health Effects

Organophosphines are recognized for their toxicity. While comprehensive toxicological data for this compound is limited, it should be handled with the same high degree of caution as other toxic phosphine ligands.

-

Inhalation: Inhalation of vapors may cause dizziness and headache.[5] It may also cause respiratory irritation.[2]

-

Skin Contact: The compound is corrosive and can cause severe skin burns.[1][5]

-

Ingestion: The substance is harmful if swallowed.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A robust safety strategy, integrating effective engineering controls with appropriate PPE, is imperative to mitigate the risks associated with this compound.

Engineering Controls: The Primary Barrier

All operations involving this compound must be performed in a well-ventilated area, preferably a chemical fume hood.[3] For manipulations of larger quantities or procedures that could generate aerosols, a glovebox with an inert atmosphere (nitrogen or argon) is the recommended engineering control.[6]

Caption: Hierarchy of engineering controls for handling this compound.

Personal Protective Equipment (PPE): An Essential Safeguard

The following PPE is mandatory when handling this compound, even within a fume hood:[2][5]

-

Eye Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and potential exothermic reactions.[1]

-

Hand Protection: Double gloving with nitrile or neoprene gloves is recommended.[1][7] Gloves should be changed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat is essential.[7] For larger-scale work, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted air-purifying respirator with appropriate cartridges for organic vapors should be used.[1][8]

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is crucial for preventing accidents and maintaining the reagent's integrity.

Inert Atmosphere Techniques

Given its air sensitivity, this compound must be handled under an inert atmosphere, such as nitrogen or argon.[1] Standard Schlenk line or glovebox techniques are required for all transfers and manipulations.[9]

Workflow for Transferring this compound using a Syringe:

Caption: Simplified workflow for the safe transfer of this compound.

Step-by-Step Protocol for Syringe Transfer:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Inerting: Assemble the reaction apparatus and purge it with an inert gas using a Schlenk line. Perform a minimum of three vacuum/inert gas backfill cycles.

-

Transfer: Use a clean, dry syringe and a long needle to pierce the septum of the this compound bottle.[9] Maintain a positive pressure of inert gas in the reaction vessel.

-

Dispensing: Slowly withdraw the desired volume of the liquid into the syringe and transfer it to the reaction flask.

-

Quenching: Immediately after use, quench the syringe and needle by drawing up and expelling a suitable solvent, such as isopropanol, multiple times into a separate flask containing the quenching agent.

Storage Requirements

This compound should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][5] The container must be kept tightly closed under an inert gas.[5] It is incompatible with oxidizing agents, alkalis, metal salts, chlorine, and bromine.[1][2]

Emergency Procedures

A prompt and correct response is critical in an emergency.

Spills

-

Small Spills (in a fume hood): Absorb the spill with an inert material like vermiculite or sand.[10] Collect the contaminated material into a sealed container for proper disposal.[3]

-

Large Spills: Evacuate the area immediately and contact emergency services.[11] Do not attempt to clean up a large spill without specialized training and equipment.

Fire

-

Small Fires: Use a dry chemical powder, sand, or dolomite to extinguish the fire.[2] Do not use water. [2]

-

Large Fires: Evacuate the area and call the fire department.

Personnel Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[1] Get immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

Waste Disposal

All waste contaminated with this compound, including empty containers, used syringes, and absorbent materials, is considered hazardous waste.[5] It must be collected in a designated, sealed container and disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[5]

Conclusion

This compound is an invaluable reagent in synthetic chemistry. Its safe and effective use hinges on a thorough understanding and strict application of safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established handling and emergency procedures, researchers can confidently and safely utilize the synthetic capabilities of this potent reagent.

References

-

Gelest, Inc. OMPH018: DICYCLOHEXYLPHOSPHINE.[Link]

-

Gelest, Inc. DICYCLOHEXYLPHOSPHINE - Safety Data Sheet.[Link]

-

Air Liquide. Safety Data Sheet - Phosphine.[Link]

-

Air Liquide Malaysia Sdn. Bhd. Safety Data Sheet - Phosphine.[Link]

-

GOV.UK. Phosphine - Incident management.[Link]

-

PubChem - NIH. this compound.[Link]

-

PubMed Central. Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia.[Link]

-

University of Pittsburgh - Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.[Link]

-

Princeton EHS. Chemical Spill Procedures.[Link]

-

US EPA. Personal Protective Equipment for Pesticide Handlers.[Link]

-

GOV.UK. What to do in a chemical emergency.[Link]

-

UF/IFAS EDIS. PI28/PI061: Personal Protective Equipment for Handling Pesticides.[Link]

-

University of Toronto - Environmental Health & Safety. Chemical Spill Procedures.[Link]

-

Reddit. how to deal with an air sensitive solid?[Link]

-

Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.[Link]

-

FIU Environmental Health and Safety. Spill Response Procedures.[Link]

-

Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds.[Link]

-

Washington State University. PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks![Link]

Sources

- 1. gelest.com [gelest.com]

- 2. gelest.com [gelest.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C14H27P | CID 17909966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

- 7. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 11. ehs.fiu.edu [ehs.fiu.edu]

A Researcher's Guide to the Pyrophoric Nature of Alkylphosphine Ligands: Safe Handling and In-depth Technical Insights

Introduction: The Double-Edged Sword of Alkylphosphines in Modern Chemistry

Alkylphosphine ligands are indispensable tools in the arsenal of the modern chemist, particularly within the realms of catalysis and drug development.[1][2] Their potent electron-donating properties and tunable steric profiles are pivotal in facilitating a wide array of chemical transformations, from cross-coupling reactions to asymmetric hydrogenations.[1][2] However, this high reactivity, which makes them so valuable, is also the source of a significant inherent hazard: pyrophoricity. Many alkylphosphines, especially those with lower molecular weight alkyl groups, can spontaneously ignite upon contact with air.[3][4][5][6] This guide provides an in-depth technical overview of the pyrophoric nature of alkylphosphine ligands, offering not just procedural instructions but also a deep dive into the chemical principles governing their reactivity. Understanding why these reagents behave as they do is the cornerstone of their safe and effective utilization in the laboratory.

Part 1: The Chemistry of Pyrophoricity in Alkylphosphines

A pyrophoric substance is defined as a material that will ignite spontaneously in air at or below 54°C (129°F).[4] For liquid and solid alkylphosphines, this ignition can occur within five minutes of exposure to air.[4] The driving force behind this phenomenon is the highly exothermic oxidation of the phosphorus(III) center to a phosphorus(V) oxide.[5][7]

The reaction with oxygen is a rapid, multi-step process that generates significant heat.[5] This heat, if not dissipated, can quickly raise the temperature of the surrounding material to its autoignition temperature, leading to a fire.[5] The presence of flammable organic solvents, in which these ligands are often dissolved, further exacerbates the fire risk.[3]

Mechanism of Oxidation: A Closer Look

The oxidation of a tertiary alkylphosphine (R₃P) by molecular oxygen is not a simple, direct transfer of oxygen atoms. It is generally understood to proceed through a radical chain mechanism. The initiation step involves the formation of a phosphine radical cation and a superoxide radical anion. This is followed by a series of propagation steps that ultimately lead to the formation of the thermodynamically stable phosphine oxide (R₃P=O). The overall reaction can be summarized as:

2 R₃P + O₂ → 2 R₃P=O

This reaction is extremely favorable due to the high strength of the phosphorus-oxygen double bond in the resulting phosphine oxide.[7]

Factors Influencing Pyrophoricity

The pyrophoric nature of an alkylphosphine is not a binary property but rather a spectrum of reactivity influenced by several key factors:

-

Nature of the Alkyl Group: The electronic and steric properties of the alkyl substituents play a crucial role. Electron-donating alkyl groups increase the electron density on the phosphorus atom, making it more susceptible to oxidation.[1][8] Smaller, less sterically hindered alkyl groups, such as methyl and ethyl, allow for easier access of oxygen to the phosphorus lone pair, leading to a higher degree of pyrophoricity.[9][10][11]

-

Number of Alkyl Substituents: Primary phosphines (RPH₂) and secondary phosphines (R₂PH) are generally more pyrophoric than their tertiary counterparts (R₃P). The presence of P-H bonds makes them particularly susceptible to oxidation.

-

Physical State: Finely divided solid alkylphosphines or those with a high surface area can be more pyrophoric than their bulk counterparts due to the increased contact area with air.

The following table summarizes the general trend in pyrophoricity for some common alkylphosphines:

| Alkylphosphine | Formula | Common Observations |

| Trimethylphosphine | P(CH₃)₃ | Highly pyrophoric liquid.[9][10][11][12] |

| Triethylphosphine | P(CH₂CH₃)₃ | Pyrophoric liquid, ignites spontaneously in air.[13] |

| Tributylphosphine | P(C₄H₉)₃ | Pyrophoric liquid, may ignite on contact with air or moisture.[14][15][16][17] |

| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | While still air-sensitive, the steric bulk of the tert-butyl groups significantly reduces its pyrophoricity compared to less hindered alkylphosphines. |

Part 2: A Framework for Safe Handling of Pyrophoric Alkylphosphine Ligands

The cornerstone of working safely with pyrophoric reagents is the rigorous exclusion of air and moisture.[4][18][19][20] This necessitates the use of specialized techniques and equipment. The following sections outline a self-validating system for the safe handling of these materials, from receipt to disposal.

Personal Protective Equipment (PPE): The First Line of Defense

Appropriate PPE is non-negotiable when working with pyrophoric materials. A comprehensive PPE ensemble includes:

-

Eye Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is required when there is a risk of explosion or significant splashing.[18][21]

-

Hand Protection: Wear nitrile gloves as a primary barrier. For larger quantities or increased risk, wearing a pair of heavy-duty, chemical-resistant gloves over the nitrile gloves is recommended.[18]

-

Body Protection: A flame-resistant lab coat is essential. Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[3][18]

-

Footwear: Closed-toe shoes are mandatory.

Engineering Controls: Creating a Safe Workspace

All manipulations of pyrophoric alkylphosphines must be conducted in a controlled environment that minimizes exposure to air.

-

Fume Hood or Glove Box: All work should be performed in a certified chemical fume hood or a glove box with an inert atmosphere (argon or nitrogen).[4][18][21]

-

Clear Workspace: The work area should be free of clutter and flammable materials, including paper towels and solvent wash bottles.[18]

-

Emergency Equipment: Ensure that a Class D fire extinguisher (for combustible metals) and a container of sand are readily accessible. A safety shower and eyewash station must be within a 10-second travel distance.[18]

Experimental Workflow: A Step-by-Step Protocol for Safe Transfer

The transfer of pyrophoric liquids requires meticulous attention to detail and the use of air-free techniques. The double-tipped needle technique is a standard and reliable method for transferring these reagents.

Diagram of the Double-Tipped Needle Transfer Technique:

Caption: Workflow for transferring a pyrophoric liquid using a double-tipped needle.

Step-by-Step Protocol:

-

Preparation: Assemble the reaction apparatus and ensure it is dry and under a positive pressure of an inert gas (nitrogen or argon), vented through a bubbler.

-

Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to a source of inert gas. Gently pressurize the bottle; the pressure can be monitored by the bubbling rate in the bubbler.

-

Purge the Transfer Needle: Insert one end of the double-tipped needle through the septum of the reagent bottle, ensuring the tip remains in the headspace above the liquid. Insert the other end of the needle into the reaction flask's septum. The flow of inert gas from the reagent bottle will purge the needle of any air.

-

Initiate Transfer: Carefully lower the needle tip in the reagent bottle into the liquid. The pressure differential will cause the liquid to flow from the reagent bottle to the reaction flask.

-

Control the Flow: The rate of transfer can be controlled by the pressure of the inert gas and the height difference between the two containers.

-

Completion and Purging: Once the desired amount of reagent has been transferred, raise the needle tip in the reagent bottle back into the headspace to allow the inert gas to flush any remaining liquid from the needle.

-

Disassembly: Remove the needle from the reaction flask first, and then from the reagent bottle.

Storage of Alkylphosphine Ligands

Proper storage is crucial to maintaining the integrity of the reagent and ensuring safety.

-

Inert Atmosphere: Pyrophoric chemicals must be stored under an inert atmosphere.[21]

-

Designated Area: Store in a designated, clearly labeled area away from heat sources, oxidizers, and water.[21]

-

Secondary Containment: Use secondary containers to minimize the risk of spills.

Quenching and Disposal: The Final Step in the Safety Protocol

Unused or residual pyrophoric materials must be safely quenched before disposal.[19][21] Never dispose of active pyrophoric reagents as hazardous waste without prior deactivation.

Diagram of the Quenching Procedure:

Sources

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. cfmot.de [cfmot.de]

- 3. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. Pyrophoricity - Wikipedia [en.wikipedia.org]

- 5. cmu.edu [cmu.edu]

- 6. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 7. Staudinger Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Trimethylphosphine - Sciencemadness Wiki [sciencemadness.org]

- 10. Trimethylphosphine | C3H9P | CID 68983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Trimethylphosphine [chemeurope.com]

- 12. Trimethylphosphine - Wikipedia [en.wikipedia.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Tributylphosphine | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tributylphosphine - Wikipedia [en.wikipedia.org]

- 16. TRIBUTYLPHOSPHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. cmu.edu [cmu.edu]

- 19. sarponggroup.com [sarponggroup.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. operations.ok.ubc.ca [operations.ok.ubc.ca]

Introduction: The Pivotal Role of Phosphine Ligands in Modern Catalysis

Final Answer:## Dicyclohexyl(ethyl)phosphine: A Technical Guide to its Electron-Donating Properties and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary synthetic chemistry, phosphine ligands stand as indispensable tools, particularly in the realm of transition-metal catalysis. Their remarkable ability to modulate the electronic and steric environment of a metal center allows for precise control over catalytic activity, selectivity, and substrate scope. The electronic nature of a phosphine ligand, specifically its electron-donating capacity, is a critical parameter that dictates the reactivity of the catalytic species. This compound (PCy₂Et), a member of the bulky and electron-rich alkylphosphine family, has emerged as a valuable ligand in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the electron-donating properties of this compound, its synthesis, and its application in key catalytic processes, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Unveiling the Electronic and Steric Profile of this compound

The efficacy of a phosphine ligand is fundamentally governed by a delicate interplay of its electronic and steric characteristics. These properties are quantified by two key descriptors: the Tolman Electronic Parameter (TEP) and the Tolman cone angle (θ).

Tolman Electronic Parameter (TEP): A Measure of Electron-Donating Strength

The Tolman Electronic Parameter provides a quantitative measure of the electron-donating or -withdrawing ability of a phosphine ligand.[1] It is determined experimentally by measuring the stretching frequency of the carbonyl (CO) ligands in a nickel complex, [LNi(CO)₃], where L is the phosphine ligand.[1] Strongly electron-donating phosphines increase the electron density on the metal center, which in turn engages in stronger back-bonding with the π* orbitals of the CO ligands. This increased back-bonding weakens the C-O bond, resulting in a lower CO stretching frequency (ν(CO)) and thus a smaller TEP value. Conversely, electron-withdrawing phosphines lead to higher ν(CO) values.

Tolman Cone Angle (θ): Quantifying Steric Hindrance

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.[2] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the vertex at the center of the metal atom at a standard M-P bond distance of 2.28 Å.[3] A larger cone angle signifies greater steric hindrance around the metal center, which can have profound effects on the stability of the catalyst, the coordination number of the metal, and the rates of oxidative addition and reductive elimination in a catalytic cycle.

Similar to the TEP, a precise, experimentally determined cone angle for this compound is not extensively documented. However, based on the values for related phosphines, an estimate can be made. Tricyclohexylphosphine has a cone angle of 170°. Given the presence of two bulky cyclohexyl groups, the cone angle of this compound is expected to be substantial, likely in the range of 160-170°. This significant steric bulk plays a crucial role in promoting the formation of coordinatively unsaturated, highly reactive catalytic species.

Summary of Physicochemical Properties

| Property | Value/Information | Source(s) |

| IUPAC Name | Dicyclohexyl(ethyl)phosphane | [4] |

| CAS Number | 46392-44-3 | [4] |

| Molecular Formula | C₁₄H₂₇P | [4] |

| Molecular Weight | 226.34 g/mol | [4] |

| Appearance | Pyrophoric liquid | [5] |

| Tolman Electronic Parameter (TEP) | Estimated to be strongly electron-donating (similar to PCy₃, 2056.1 cm⁻¹) | [1][6] |

| Tolman Cone Angle (θ) | Estimated to be large (similar to PCy₃, 170°) | [2][7] |

| pKa | Not readily available in the literature. Expected to be high due to the electron-donating alkyl groups. |

Synthesis of this compound: A Plausible Approach

While a specific, detailed protocol for the synthesis of this compound is not widely published, a viable synthetic strategy can be devised based on established methodologies for the preparation of tertiary phosphines. A common and effective approach involves the alkylation of a secondary phosphine. Dicyclohexylphosphine, which is commercially available, serves as an ideal starting material.[5]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology (Proposed):

-

Preparation of Lithium Dicyclohexylphosphide: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) glovebox or Schlenk line, a solution of dicyclohexylphosphine in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (e.g., -78 °C or 0 °C). To this solution, a stoichiometric equivalent of a strong base, such as n-butyllithium, is added dropwise. The reaction mixture is stirred for a period to ensure complete deprotonation, forming the corresponding lithium dicyclohexylphosphide.

-

Alkylation: An ethyl halide, such as ethyl bromide or ethyl iodide, is then added to the solution of the phosphide. The reaction is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques like ³¹P NMR spectroscopy.

-

Workup and Purification: The reaction is carefully quenched with degassed water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound, which is an air-sensitive liquid, is then purified by vacuum distillation.

Self-Validation and Safety: Given the pyrophoric nature of dicyclohexylphosphine and many organolithium reagents, all manipulations must be carried out under strictly anaerobic and anhydrous conditions.[5] The purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and, if necessary, by elemental analysis.

Catalytic Prowess: Applications in Cross-Coupling Reactions

The combination of strong electron-donating ability and significant steric bulk makes this compound a highly effective ligand in palladium-catalyzed cross-coupling reactions, particularly those involving challenging substrates such as aryl chlorides.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[8] The use of bulky, electron-rich phosphine ligands like this compound is crucial for facilitating the key steps of the catalytic cycle, especially the oxidative addition of the aryl halide to the Pd(0) center.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The strong σ-donation from this compound increases the electron density on the palladium center, promoting the oxidative addition of even less reactive aryl chlorides. The steric bulk of the ligand facilitates the reductive elimination step, which is the product-forming step, by destabilizing the Pd(II) intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using a bulky, electron-rich phosphine ligand, adapted for this compound.

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).

-

Solvent and Degassing: The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture thereof) is then added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[9] Similar to the Suzuki-Miyaura coupling, the success of this reaction, especially with unreactive aryl chlorides, relies heavily on the use of electron-rich and sterically hindered phosphine ligands.

Workflow for a Buchwald-Hartwig Amination Reaction:

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

The electron-donating nature of this compound facilitates the oxidative addition of the aryl halide to the palladium center, while its steric bulk promotes the reductive elimination of the arylamine product.

Conclusion

This compound stands as a potent and versatile ligand in the arsenal of the modern synthetic chemist. Its pronounced electron-donating character and substantial steric profile are the cornerstones of its efficacy in facilitating challenging cross-coupling reactions. While precise quantitative data for its electronic and steric parameters remain to be exhaustively documented, its performance in catalytic applications underscores its value. This guide has provided a comprehensive overview of the fundamental properties of this compound, a plausible synthetic route, and its application in the Suzuki-Miyaura and Buchwald-Hartwig reactions. As the demand for more efficient and selective catalytic systems continues to grow, the strategic application of well-designed phosphine ligands like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.

References

-

Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]

-

Stevens, H. P., et al. (2023). Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. Organometallics, 43(1), 1-11. [Link]

-

Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. (n.d.). Vanderbilt University. Retrieved from [Link]

-

Libretexts. (2020, November 2). 19.2: Phosphines. Chemistry LibreTexts. [Link]

-

Tolman cone angle. (n.d.). In Science Trove. Retrieved from [Link]

-

Jover, J., & Cirera, J. (2016). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 45(30), 12446–12457. [Link]

-

Computational assessment on the Tolman cone angles for P-ligands. (n.d.). University of Barcelona. Retrieved from [Link]

-

Measuring the electronic and steric effect of some phosphine ligands. (n.d.). The University of Manchester. Retrieved from [Link]

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195-210. [Link]

- Method for synthesizing bis(dicyclohexylphosphine)alkane. (2015).

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2014). ResearchGate. [Link]

-

Urgaonkar, S., et al. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(10), 3841–3847. [Link]

-

The iron-catalysed Suzuki coupling of aryl chlorides. (2018). White Rose Research Online. [Link]

-

Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. (2006). ResearchGate. [Link]

-

Dicyclohexylphosphine. (n.d.). Nippon Chemical Industrial Co., Ltd. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(43), 15236-15251. [Link]

- Method for producing secondary phosphine. (2000).

-

Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar. [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2021). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

This compound. (n.d.). Intatrade Chemicals GmbH. Retrieved from [Link]

Sources

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dicyclohexylphosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C14H27P | CID 17909966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nippon-chem.co.jp [nippon-chem.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Steric Hindrance Effects of Dicyclohexyl Groups in Phosphine Ligands

Abstract: The strategic incorporation of sterically demanding substituents onto phosphine ligands has revolutionized the field of transition-metal catalysis. Among these, the dicyclohexylphosphino group stands out as a critical component in a multitude of highly effective ligands. This technical guide provides a comprehensive exploration of the profound steric effects exerted by dicyclohexyl groups in phosphine ligands. We will delve into the fundamental principles of steric hindrance, the synthesis and characterization of these bulky ligands, and their transformative impact on the efficiency and scope of catalytic reactions, particularly palladium-catalyzed cross-coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of rational ligand design to overcome synthetic challenges.

The Foundational Role of Steric Hindrance in Phosphine Ligand Design

In the realm of homogeneous catalysis, the phosphine ligand is not a mere spectator but an active participant that dictates the reactivity and selectivity of the metal center. While the electronic properties of a phosphine ligand, its ability to donate or accept electron density, are of paramount importance, the steric environment it creates around the metal is equally critical. Steric hindrance, the congestion caused by the physical bulk of the ligand, profoundly influences several key aspects of a catalytic cycle.